molecular formula C12H18N6O B11781110 4-Amino-N-cyclopropyl-2-(piperazin-1-yl)pyrimidine-5-carboxamide

4-Amino-N-cyclopropyl-2-(piperazin-1-yl)pyrimidine-5-carboxamide

Katalognummer: B11781110
Molekulargewicht: 262.31 g/mol
InChI-Schlüssel: LFLONLKMWMEGRO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Amino-N-cyclopropyl-2-(piperazin-1-yl)pyrimidine-5-carboxamide is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities. This compound is characterized by the presence of a pyrimidine ring substituted with an amino group, a cyclopropyl group, and a piperazine moiety. The combination of these functional groups imparts distinct chemical and biological properties to the compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-cyclopropyl-2-(piperazin-1-yl)pyrimidine-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through the cyclization of appropriate precursors such as 1,3-diketones with guanidine derivatives under basic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions using reagents like diazomethane or cyclopropyl carbinol.

    Attachment of the Piperazine Moiety: The piperazine ring can be introduced through nucleophilic substitution reactions using piperazine derivatives and suitable leaving groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

4-Amino-N-cyclopropyl-2-(piperazin-1-yl)pyrimidine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives using oxidizing agents like hydrogen peroxide or nitric acid.

    Reduction: The compound can be reduced to form amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The piperazine moiety can undergo nucleophilic substitution reactions with electrophiles to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, nitric acid, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted piperazine derivatives.

Wissenschaftliche Forschungsanwendungen

4-Amino-N-cyclopropyl-2-(piperazin-1-yl)pyrimidine-5-carboxamide has been explored for various scientific research applications, including:

Wirkmechanismus

The mechanism of action of 4-Amino-N-cyclopropyl-2-(piperazin-1-yl)pyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the context of neurodegenerative diseases where cholinergic deficiency is a hallmark.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Amino-N-cyclopropyl-2-(piperazin-1-yl)pyrimidine-5-carboxamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its binding affinity and specificity towards biological targets, making it a valuable compound for drug discovery and development.

Eigenschaften

Molekularformel

C12H18N6O

Molekulargewicht

262.31 g/mol

IUPAC-Name

4-amino-N-cyclopropyl-2-piperazin-1-ylpyrimidine-5-carboxamide

InChI

InChI=1S/C12H18N6O/c13-10-9(11(19)16-8-1-2-8)7-15-12(17-10)18-5-3-14-4-6-18/h7-8,14H,1-6H2,(H,16,19)(H2,13,15,17)

InChI-Schlüssel

LFLONLKMWMEGRO-UHFFFAOYSA-N

Kanonische SMILES

C1CC1NC(=O)C2=CN=C(N=C2N)N3CCNCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.